2-Picoline-N-oxide
Overview
Description
2-Picoline-N-oxide, also known as 2-Picoline N-oxide, is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where the nitrogen atom is oxidized. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that the compound may cause irritation to the respiratory system , suggesting that it interacts with tissues in the respiratory tract.
Mode of Action
For instance, they can act as oxidants in gold-catalyzed intermolecular oxidation, enabling the efficient conversion of various terminal alkynes into corresponding α-acetoxy ketones .
Biochemical Pathways
It’s known that pyridine and its derivatives, including 2-picoline-n-oxide, can be metabolized by certain bacteria, such as bacillus and nocardia species . These bacteria can use pyridine derivatives as their sole carbon, nitrogen, and energy source . The metabolism of pyridine derivatives often involves oxidation, reduction, hydrolysis, and destruction of the aromatic ring .
Result of Action
It’s known that the compound may cause respiratory irritation . This suggests that it may induce inflammatory responses or other cellular changes in the respiratory tract.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain microorganisms in soil can degrade pyridine derivatives, including this compound . Furthermore, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Picoline-N-oxide can be synthesized through the oxidation of 2-methylpyridine using oxidizing agents such as hydrogen peroxide or peracids. One common method involves dissolving potassium carbonate and urea peroxide in dry 1,4-dioxane, followed by the addition of trifluoroacetic anhydride and 2-methylpyridine. The mixture is stirred at 50°C overnight, and the product is isolated by distillation and extraction .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 2-methylpyridine using metal catalysts and oxidizing agents under controlled conditions. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Picoline-N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form picolinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-methylpyridine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing N-oxide group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products:
Oxidation: Picolinic acid.
Reduction: 2-Methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Picoline-N-oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methylpyridine: The parent compound, which lacks the N-oxide group.
4-Methylpyridine N-oxide: Another isomer with the N-oxide group at the 4-position.
Pyridine N-oxide: The parent pyridine compound with an N-oxide group.
Uniqueness: 2-Picoline-N-oxide is unique due to its specific position of the methyl and N-oxide groups, which confer distinct reactivity and properties compared to its isomers and parent compounds. Its ability to act as a mild Lewis base and participate in a variety of organic reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKDDTWZYUZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-19-1, 51279-53-9 | |
Record name | Pyridine, 2-methyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyridine 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, methyl-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051279539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpyridine 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-methyl-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-methylpyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLPYRIDINE 1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41PJ47D1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Picoline-N-oxide, also known as 2-Methylpyridine N-oxide or 2-Methylpyridine 1-oxide, has the molecular formula C6H7NO and a molecular weight of 109.13 g/mol. []
A: Yes, studies have characterized this compound using FT-IR, FT-Raman, UV, and NMR spectroscopy. [, ] These techniques provide insights into the vibrational modes, electronic transitions, and structural features of the molecule.
A: Solvent polarity plays a significant role in reactions involving this compound. For instance, in its reaction with phenylacetic anhydride, solvent polarity affects the ratio of rearrangement to oxidation products. This influence is attributed to variations in ion pairing phenomena within different solvents. []
A: Yes, this compound can act as a substrate in oxygen-atom transfer reactions. Research suggests it can serve as a nucleophile, promoting oxygen-atom transfer in the presence of oxo-rhenium catalysts. Interestingly, a second equivalent of this compound demonstrates the most efficient promoting effect in these reactions. []
A: Absolutely. Density Functional Theory (DFT) calculations have been used to study various aspects of this compound. This includes analyzing its molecular structure, vibrational frequencies, and thermodynamic properties, often in the context of cocrystal formation with energetic materials like HMX. [, ]
A: Studies investigating heterocyclic analogs of p-dimethylaminoazobenzene found that the position of a methyl group on the pyridine ring significantly influences carcinogenic activity. For instance, 2-methylpyridine-4-azo-p-dimethylaniline (2-Me-P4) exhibited higher carcinogenic activity than its unmethylated counterpart and comparable activity to p-dimethylaminoazobenzene (DAB). Introducing a methyl group at the 3-position further increased activity, surpassing that of DAB. []
A: The methyl group in this compound introduces steric effects that can impact the stability and conformation of its metal complexes. Research on lanthanide(III) complexes reveals that the methyl group destabilizes the twisted-square-antiprismatic (TSA) isomer, favoring the square-antiprismatic (SA) isomer in solution. []
A: While specific formulation strategies for this compound aren't detailed in the provided abstracts, its use in cocrystals with energetic materials like HMX highlights a potential avenue for altering its physical and chemical properties, potentially including stability and sensitivity. [, ]
ANone: Various analytical techniques are used to study this compound, including:
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